molecular formula C10H13Br B2397195 1-(3-Bromopropyl)-2-methylbenzene CAS No. 21851-78-5

1-(3-Bromopropyl)-2-methylbenzene

Cat. No.: B2397195
CAS No.: 21851-78-5
M. Wt: 213.118
InChI Key: UQWRGHGMXHIGIV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-methylbenzene is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 3-bromopropyl group and another hydrogen atom is replaced by a methyl group . It is used in organic synthesis .


Synthesis Analysis

The synthesis of this compound can involve various methods. One approach could be the catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of organo-substituted silanes for covalent crosslinking .


Molecular Structure Analysis

The molecular formula of this compound is C9H11Br . It consists of a benzene ring with a 3-bromopropyl group and a methyl group attached to it .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in elimination reactions, where a new C–C π bond is formed, and two single bonds to carbon are broken . It can also react with other chemicals to form new compounds .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is insoluble in water . Its molecular weight is 199.088 Da .

Scientific Research Applications

  • Chemical Synthesis and Reactivity : One study details the synthesis of complex hydrocarbons starting from dicarboxylic esters, leading to glycolates and eventually to dimethyl ethers and equivalent hydrocarbons, demonstrating the role of brominated compounds like "1-(3-Bromopropyl)-2-methylbenzene" in complex chemical syntheses (Wittig, 1980).

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Research on the thermochemistry of bromo- and iodo-substituted methylbenzenes, including compounds similar to "this compound," highlights their importance in understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these chemicals (Verevkin et al., 2015).

  • Liquid-phase Oxidation : A study on the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system reveals how brominated compounds like "this compound" can be used in catalytic processes to obtain high selectivity for benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).

  • Polymerization and Coordination Chemistry : Research involving various alkyl halides, including "this compound," in coordination with copper and cobalt complexes, indicates their role in polymerization processes and the study of radical generation and trapping (Baisch & Poli, 2008).

  • Fuel Processing Technology : The hydrocracking of polycyclic aromatic compounds like methylnaphthalenes, which are structurally similar to "this compound," reveals insights into the production of various alkylbenzenes, indicating the compound's potential application in fuel processing and energy sectors (Miki & Sugimoto, 1995).

Safety and Hazards

1-(3-Bromopropyl)-2-methylbenzene is a chemical that should be handled with care. It can be harmful if swallowed and can cause skin and eye irritation . It is also sensitive to shock and is a fire risk .

Future Directions

1-(3-Bromopropyl)-2-methylbenzene has potential applications in various fields. For instance, it can be used in the synthesis of other organic compounds . It can also be used in the preparation of resins and perfume intermediates . Furthermore, research is being conducted to explore its use in the development of new materials and technologies .

Properties

IUPAC Name

1-(3-bromopropyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWRGHGMXHIGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 14-1 (3.10 g) was dissolved in methylene chloride (70 ml), triphenylphosphine (5.28 g) and N-bromosuccinimide (3.58 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 12 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.67 g) as a pale-yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Two

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